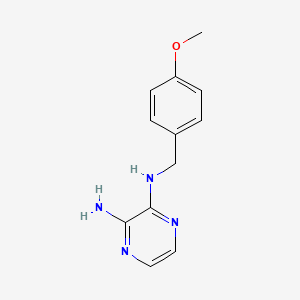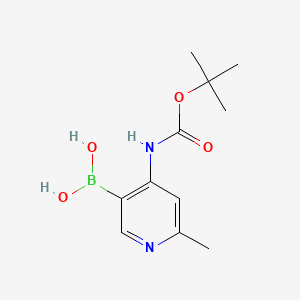
(4-((叔丁氧羰基)氨基)-6-甲基吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety attached to a pyridine ring
科学研究应用
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Biological Research: Utilized in the development of enzyme inhibitors and probes for biological studies.
Material Science: Employed in the synthesis of functional materials and polymers.
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds, which can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
Boronic acids and their derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
The action of boronic acids and their derivatives can result in the modulation of the activity of their targets, which can lead to various cellular effects depending on the specific target and the context of the cell or tissue .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
安全和危害
This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Boronic Acid Moiety: The boronic acid moiety can be introduced via a palladium-catalyzed borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
化学反应分析
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or DMAP for protection and deprotection reactions.
Major Products Formed
Coupling Products: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
6-(3-phenylpropoxy)pyridine-3-boronic acid: Features a different substituent on the pyridine ring.
6-(4-phenylbutoxy)pyridine-3-boronic acid: Another variant with a different substituent.
Uniqueness
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid moiety on a pyridine ring. This structure provides versatility in synthetic applications and potential for developing novel pharmaceuticals and materials .
属性
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-83-8 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
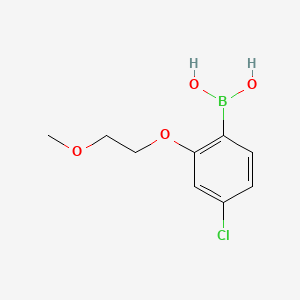
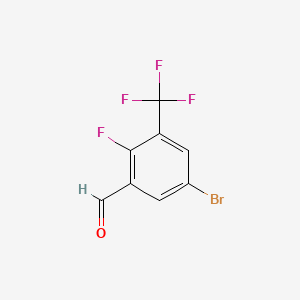
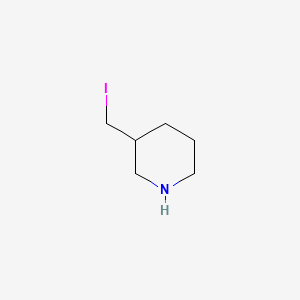
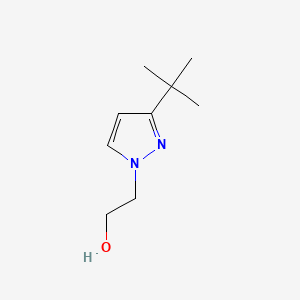
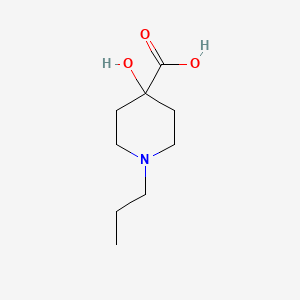
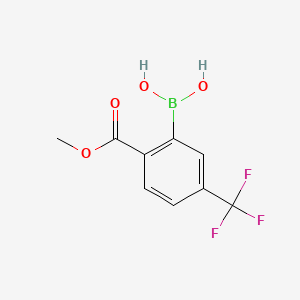
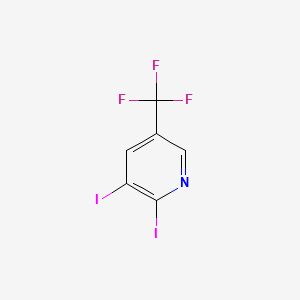
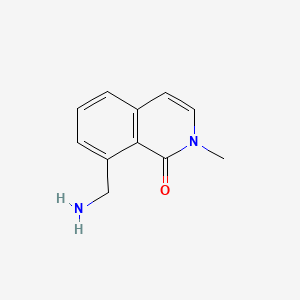
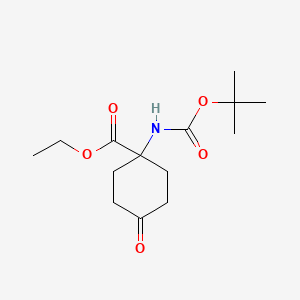
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
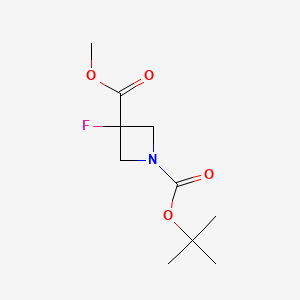
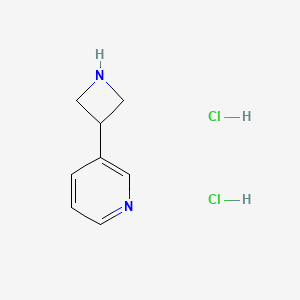
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)
